molecular formula C14H19NO4 B11998777 N-(2-Butenyl)-3,4,5-trimethoxybenzamide

N-(2-Butenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11998777
M. Wt: 265.30 g/mol
InChI Key: RVLSIPILCBIDPI-AATRIKPKSA-N
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Description

N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.312 g/mol . This compound is characterized by the presence of a butenyl group attached to a trimethoxybenzamide core. It is a part of a class of compounds known for their diverse applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate butenylamine derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the trimethoxybenzamide core plays a crucial role in its biological activity .

Comparison with Similar Compounds

N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:

These compounds share a similar benzamide core but differ in the substituents attached to the aromatic ring. The unique butenyl group in N-[(2E)-2-butenyl]-3,4,5-trimethoxybenzamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(E)-but-2-enyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H19NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h5-6,8-9H,7H2,1-4H3,(H,15,16)/b6-5+

InChI Key

RVLSIPILCBIDPI-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC=CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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